Methanol-d4

Catalog No.
S594683
CAS No.
811-98-3
M.F
CH4O
M. Wt
36.066 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol-d4

CAS Number

811-98-3

Product Name

Methanol-d4

IUPAC Name

trideuterio(deuteriooxy)methane

Molecular Formula

CH4O

Molecular Weight

36.066 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D

InChI Key

OKKJLVBELUTLKV-MZCSYVLQSA-N

SMILES

CO

Synonyms

Methan-d3-ol-d; Methyl hydroxide (CD3OD); Methyl-d3 Alcohol-d; Perdeuterated Methanol; Perdeuterated Methyl Alcohol; Perdeuteriomethanol; Perdeuteromethanol; Tetradeuteriomethanol; Tetradeuteromethanol;

Canonical SMILES

CO

Isomeric SMILES

[2H]C([2H])([2H])O[2H]

The exact mass of the compound Methanol-d4 is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of deuterated compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanol-d4 (CD3OD) is a fully deuterated, polar protic solvent primarily procured for nuclear magnetic resonance (NMR) spectroscopy, quantitative NMR (qNMR), and neutron scattering applications. With a standard isotopic enrichment typically exceeding 99.8 atom % D, it provides a stable deuterium lock signal while minimizing solvent-derived proton interference in analytical spectra. Its high dielectric constant and hydrogen-bonding capabilities make it an essential analytical matrix for hydrophilic and polar organic compounds that exhibit poor solubility in standard halogenated solvents. Beyond analytical chemistry, Methanol-d4 serves as a critical deuterated precursor and solvent in mechanistic kinetic isotope effect studies and the synthesis of isotopically labeled materials [1].

Substituting Methanol-d4 with less expensive alternatives compromises analytical integrity and data resolution. Utilizing non-deuterated methanol (CH3OH) in 1H NMR or neutron scattering introduces overwhelming proton background signals, masking analyte peaks and saturating detectors due to hydrogen's massive incoherent scattering cross-section. Attempting to use partially deuterated methanol (CH3OD) resolves the hydroxyl proton exchange but leaves an intense methyl multiplet at 3.31 ppm, which frequently obscures critical aliphatic resonances of the target molecule. Furthermore, substituting Methanol-d4 with the industry-standard Chloroform-d (CDCl3) for cost savings routinely fails for polar natural products, peptides, and highly functionalized molecules, as CDCl3 lacks the requisite hydrogen-bonding capacity to achieve the >10 mg/mL solubility thresholds required for high-precision qNMR [1].

Proton Background Suppression in NMR Workflows

In NMR workflows, the presence of solvent proton signals can severely overlap with analyte resonances, preventing accurate integration. Methanol-d4 at >99.8% isotopic enrichment reduces the residual methyl proton signal at 3.31 ppm by over 99.8% compared to non-deuterated methanol. When compared to partially deuterated CH3OD, which retains a massive 3-proton methyl signal, CD3OD provides an unobstructed aliphatic window, rendering the solvent virtually NMR-invisible and allowing for the precise structural elucidation and purity determination of complex organic molecules [1].

Evidence DimensionResidual methyl proton signal intensity (1H NMR)
Target Compound DataMethanol-d4 (>99.8% D): <0.2% residual proton signal
Comparator Or BaselineCH3OD: 100% methyl proton signal retention (3 protons per molecule)
Quantified Difference>99.8% reduction in methyl region background interference
Conditions1H NMR analysis of organic compounds and adsorbates

Eliminating the 3.31 ppm methyl peak is mandatory for integrating analyte signals in the aliphatic region during high-precision qNMR and structural analysis.

Solubilization of Polar Calibrants and Analytes

The selection of an NMR solvent dictates the range of analytes that can be successfully quantified. While Chloroform-d (CDCl3) is the default solvent for many laboratories, it fails to dissolve highly polar or hydrophilic compounds. Methanol-d4 provides superior solvation for polar molecules, routinely achieving the >10 mg/mL concentrations required for universal qNMR calibrants like difluoroacetamide and polar active pharmaceutical ingredients (e.g., fluorouracil), which exhibit limited or zero solubility in CDCl3[1].

Evidence DimensionSolubility of polar qNMR calibrants (e.g., difluoroacetamide)
Target Compound DataMethanol-d4: >10 mg/mL
Comparator Or BaselineChloroform-d (CDCl3): Insufficient for highly polar analytes
Quantified DifferenceEnables >10 mg/mL dissolution for hydrophilic compounds insoluble in CDCl3
ConditionsSample preparation for 1H and 19F qNMR at standard ambient temperature

Procuring Methanol-d4 is necessary for the NMR analysis of polar pharmaceuticals and natural products that precipitate or fail to dissolve in halogenated solvents.

Incoherent Background Reduction in Neutron Scattering

In Small Angle Neutron Scattering (SANS) and Quasielastic Neutron Scattering (QENS), solvent background noise is primarily driven by the incoherent scattering cross-section of hydrogen. Substituting non-deuterated methanol with Methanol-d4 replaces hydrogen (incoherent cross-section of 80.27 barns) with deuterium (2.05 barns). This nearly 40-fold reduction in incoherent scattering drastically lowers the background noise, enabling the structural resolution of dilute polymer systems, such as 1.0 wt% oligo(ethylene glycol)-grafted polystyrene, which would be entirely obscured by the solvent background in CH3OH [1].

Evidence DimensionIsotopic incoherent neutron scattering cross-section
Target Compound DataDeuterium (in Methanol-d4): 2.05 barns
Comparator Or BaselineHydrogen (in CH3OH): 80.27 barns
Quantified Difference~39-fold reduction in incoherent scattering cross-section
ConditionsSmall Angle Neutron Scattering (SANS) of 1.0 wt% polymer solutions

Minimizing solvent scattering background is a strict prerequisite for resolving the conformation of polymers and nanoparticles in dilute solutions.

Quantitative NMR (qNMR) of Polar Pharmaceuticals

Methanol-d4 is the solvent of choice for establishing the absolute purity of polar active pharmaceutical ingredients (APIs) and natural products. Its >99.8% isotopic purity eliminates the 3.31 ppm methyl interference seen in CH3OD, allowing for the precise integration of aliphatic analyte protons against internal calibrants like difluoroacetamide [1].

Small Angle Neutron Scattering (SANS) of Polymer Formulations

In materials science, Methanol-d4 is utilized as a low-background solvent for SANS to determine the conformation and clusterization of polymers, such as oligo(ethylene glycol)-grafted polystyrene. The substitution of hydrogen for deuterium reduces the incoherent scattering cross-section by nearly 40-fold, providing the contrast necessary to analyze dilute (e.g., 1.0 wt%) solutions [2].

In Situ Reaction Monitoring via NMR

Methanol-d4 serves as a transparent solvent medium for tracking real-time reaction kinetics and mechanisms, such as transfer hydrogenations. Its fully deuterated structure ensures that no unwanted protium signals obscure the appearance of product peaks or reaction intermediates during continuous 1H and 11B NMR monitoring [3].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 87 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.2%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

811-98-3

Wikipedia

Deuterated methanol

General Manufacturing Information

Methan-d3-ol-d: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types